Dihydrouridine - 5627-05-4

Dihydrouridine

Catalog Number: EVT-368580
CAS Number: 5627-05-4
Molecular Formula: C9H14N2O6
Molecular Weight: 246.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dihydrouridine (DHU) is a modified nucleoside, a fundamental building block of RNA, which plays a crucial role in the structure and function of transfer RNA (tRNA) []. DHU is formed by the enzymatic reduction of uridine, a standard nucleoside, specifically at the 5,6 double bond []. This modification is found in tRNA molecules across all domains of life – Archaea, Bacteria, and Eukarya [].

Uridine

Relevance: Uridine is the direct precursor of dihydrouridine. Dihydrouridine is formed by the enzymatic reduction of uridine in RNA transcripts by enzymes called dihydrouridine synthases. [] This modification involves the saturation of the 5,6-double bond in the uracil ring of uridine. [, , , , , ]

5-Fluorouridine

Relevance: Studies have shown that when Escherichia coli are grown in the presence of 5-fluorouracil, 5-fluorouridine is incorporated into tRNA, replacing approximately 85% of the uridine. Interestingly, this incorporation also leads to a significant reduction in the level of dihydrouridine in the tRNA, suggesting that 5-fluoro-5,6-dihydrouridine is not formed or is present in very low amounts. [] This finding implies a possible inhibitory effect of the fluorine atom on the dihydrouridine synthase enzyme or its activity.

Pseudouridine (Ψ)

Relevance: Pseudouridine and dihydrouridine are both common modifications found in tRNA. Studies exploring the effect of 5-fluorouracil on tRNA modification found a reduction in both pseudouridine and dihydrouridine levels. This suggests a possible common pathway or regulatory mechanism in the biosynthesis of these modified nucleosides. []

5-Methyluridine

Relevance: Similar to dihydrouridine, 5-methyluridine is a modified uridine derivative found in tRNA. Research on the effect of 5-fluorouracil on tRNA composition showed a reduction in 5-methyluridine levels alongside dihydrouridine, indicating that 5-fluorouracil might interfere with various tRNA modification pathways. [, ]

4-Thiouridine

Relevance: Both 4-thiouridine and dihydrouridine are found in the loop region near the 5' terminus of tRNA, specifically in Escherichia coli phenylalanine tRNA. Studies employing sodium borohydride reduction showed that modification of both these moieties led to a loss of aminoacyl-accepting activity in tRNA, suggesting their importance in enzyme recognition and tRNA function. [, ]

5,6-Dihydro-2-thiouridine

Relevance: This compound is a thio-analogue of dihydrouridine, where the 2-position oxygen is replaced by sulfur. Studying the NMR spectra of these thio-analogues can offer insights into the structural and conformational properties of dihydrouridine and its derivatives. []

5,6-Dihydro-4-thiouridine

Relevance: Similar to 5,6-dihydro-2-thiouridine, this compound is also a thio-analogue of dihydrouridine, modified at the 4-position with sulfur. These thio-analogues provide valuable tools for NMR spectroscopic studies to understand the conformational behavior of dihydrouridine and its derivatives. []

5,6-Dihydro-2,4-dithiouridine

Relevance: This compound represents a doubly thiolated analogue of dihydrouridine. NMR studies on such thio-analogues, including 5,6-dihydro-2-thiouridine and 5,6-dihydro-4-thiouridine, contribute to the understanding of the conformational properties of dihydrouridine. []

5,6-Dihydrouridine-5′-monophosphate

Relevance: The conformational characteristics of α-uridine 3',5'-cyclic monophosphate were studied and compared to its beta anomer and dihydrouridine counterparts (α-5,6-dihydrouridine 3',5'-cyclic monophosphate and β-5,6-dihydrouridine 3',5'-cyclic monophosphate). These studies aimed to understand the influence of structural modifications, like the presence of a 2′-hydroxyl group and the saturation of the uracil ring, on the conformation of cyclic nucleotides. []

5,6-Dihydrouridine-6-sulfonate (dhU6S)

Relevance: Bisulfite treatment converts cytosine to uracil, but it also generates 5,6-dihydrouridine-6-sulfonate as an intermediate from deoxycytidine. This intermediate can be problematic in PCR amplification. The development of an engineered DNA polymerase (5D4) that can bypass this intermediate, allowing for milder bisulfite treatment conditions and improving bisulfite sequencing efficiency, highlights the significance of understanding the chemical behavior of dihydrouridine derivatives in biological reactions. []

3-(3-amino-3-carboxypropyl)-5,6-dihydrouridine

Relevance: This discovery highlights the diversity of modifications possible on the dihydrouridine scaffold and underscores the complexity of RNA modification patterns across different organisms. []

5-bromo-6-hydroxy-5,6-dihydrouridine

Relevance: This compound is a product of the reaction between tetrabromoaurate(III) and uridine. This reaction involves the reduction of gold(III) to gold(I) and the bromohydroxylation of uridine, leading to the formation of 5-bromo-6-hydroxy-5,6-dihydrouridine. This reaction mechanism suggests that dihydrouridine and its derivatives can be susceptible to halogenation reactions, potentially impacting their biological functions. []

6-hydroxy-5,6-dihydrouridine (uridine photohydrate)

Relevance: Uridine photohydrates are formed when RNA, like that in the bacteriophage R17, is exposed to UV light. These photohydrates represent a significant portion of the lethal damage caused by UV radiation in this phage, showcasing the biological importance of understanding dihydrouridine modifications and their implications in DNA damage. []

5′-Amino-5′-deoxy-5,6-dihydrouridine

Relevance: This modified dihydrouridine forms the basic nucleoside component of FR-900848, a potent antifungal agent produced by Streptoverticillium fervens. This compound is characterized by a long unsaturated fatty acid chain with multiple cyclopropane rings attached to the 5′-amino group. [, ] The discovery of FR-900848 highlights the potential of dihydrouridine derivatives as scaffolds for developing novel bioactive compounds.

Overview

5,6-Dihydrouridine is a modified nucleoside derived from uridine, characterized by the reduction of the double bond between the 5 and 6 positions of the pyrimidine ring. This modification is prevalent in transfer RNA (tRNA) and plays a crucial role in RNA structure and function, enhancing conformational flexibility and stability. The corresponding nucleobase for 5,6-dihydrouridine is 5,6-dihydrouracil, which contributes to its unique properties and biological significance.

Source

5,6-Dihydrouridine is primarily synthesized from uridine through various chemical and photochemical methods. Notably, it can be produced via photoreduction of uridine in formamide under ultraviolet irradiation, achieving yields as high as 94% . This method highlights a potential prebiotic pathway for the formation of nucleoside modifications in early life forms.

Classification

5,6-Dihydrouridine belongs to the class of modified pyrimidine nucleosides. It is classified as a non-aromatic compound due to the saturation of the C5-C6 bond, which alters its stacking ability with neighboring nucleobases compared to its parent compound, uridine .

Synthesis Analysis

Methods

The synthesis of 5,6-dihydrouridine can be accomplished through several methods:

  1. Chemical Hydrogenation: Traditional methods involve catalytic hydrogenation of uridine, typically using palladium or platinum catalysts under controlled conditions.
  2. Photoreduction: A novel approach involves the photochemical reduction of uridine in formamide under UV light. This method has been shown to yield high quantities of 5,6-dihydrouridine efficiently .

Technical Details

In the photoreduction process:

  • Uridine is subjected to UV irradiation in formamide.
  • The reaction produces radicals that facilitate the addition of hydrogen atoms to the C5 and C6 positions.
  • The mechanism involves multiple steps, including tautomerization and radical coupling .
Molecular Structure Analysis

Structure

The molecular structure of 5,6-dihydrouridine features a saturated pyrimidine ring where the C5-C6 double bond is reduced. This results in a non-planar conformation that affects its interactions with other nucleotides.

Data

  • Molecular Formula: C9_{9}H11_{11}N2_{2}O5_{5}
  • Molecular Weight: Approximately 227.19 g/mol
  • Structural Characteristics:
    • The carbon at position 6 is out of plane due to saturation.
    • The ribose moiety remains attached at the 1' position.
Chemical Reactions Analysis

Reactions

5,6-Dihydrouridine participates in various biochemical reactions:

  • Hydrolysis: Under alkaline conditions, it can undergo hydrolysis leading to the formation of ureido groups.
  • Reduction: It can act as a substrate for further reductions or modifications in RNA processing.

Technical Details

The detection and quantification of 5,6-dihydrouridine often utilize chromatographic techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), allowing for precise measurement in biological samples .

Mechanism of Action

Process

The mechanism by which 5,6-dihydrouridine exerts its effects primarily involves:

  • Alteration of RNA structure: The non-planar nature disrupts typical base stacking interactions, influencing RNA folding and stability.
  • Functional roles in tRNA: It is predominantly found in the D-loop of tRNA molecules where it contributes to proper tRNA function during protein synthesis.

Data

Research indicates that the presence of dihydrouridine enhances the flexibility and dynamic motion of RNA structures, which may be critical for their biological roles .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in water and polar solvents.

Chemical Properties

  • Stability: Stable under physiological conditions but sensitive to extreme pH levels.
  • Reactivity: Can participate in further chemical modifications or reactions typical for nucleosides.

Relevant data on its physical properties can be obtained through standard laboratory analyses including melting point determination and spectral analysis (NMR, UV-visible spectroscopy).

Applications

Scientific Uses

5,6-Dihydrouridine has several notable applications:

  1. Biochemical Research: Used as a marker for studying RNA modifications and their effects on RNA structure and function.
  2. Synthetic Biology: Its unique properties make it valuable for engineering RNA molecules with enhanced stability or altered functionality.
  3. Therapeutic Development: Investigated for its potential role in developing antiviral therapies targeting RNA viruses by modifying their replication mechanisms .
Biosynthesis and Enzymology of 5,6-Dihydrouridine

Dihydrouridine Synthases (DUS): Phylogenetic Distribution and Functional Diversity

Dihydrouridine synthases (DUS) constitute an evolutionarily conserved enzyme family (COG0042) responsible for the post-transcriptional reduction of uridine to 5,6-dihydrouridine (D) in RNA. Phylogenetic analyses classify DUS enzymes into eight subfamilies: DusA, DusB, and DusC in bacteria; Dus1–Dus4 in eukaryotes; and a distinct archaeal Dus group. DusB represents the ancestral bacterial form, with gene duplications leading to DusA and DusC during proteobacterial diversification. In eukaryotes, Dus3 is the progenitor, with subsequent duplications yielding Dus2, Dus1, and Dus4 [2] [9]. Functional divergence is evident: Escherichia coli encodes three Dus enzymes (DusA: U20/U20a; DusB: U17; DusC: U16), while Saccharomyces cerevisiae encodes four (Dus1: U16/U17; Dus2: U20; Dus3: U47; Dus4: U20a/U20b) [2] [6]. Remarkably, Mycoplasma mycoides possesses a single Dus enzyme yet exhibits D modifications at multiple tRNA positions, suggesting inherent multisite specificity in some orthologs [9].

Table 1: Phylogenetic Distribution and Substrate Specificity of DUS Subfamilies

SubfamilyDomainTarget PositionsFunctional Notes
DusABacteriaU20/U20aDual-site specificity; TIM-barrel fold
DusBBacteriaU17 (Variable)Ancestral bacterial form; may act on U17, U20, U20a
DusCBacteriaU16Binds tRNA in reverse orientation to DusA
Dus1EukaryotesU16/U17D-loop modification
Dus2EukaryotesU20Contains dsRBD domain; linked to cancer
Dus3EukaryotesU47Variable loop modification; ancestral eukaryotic
Dus4EukaryotesU20a/U20bD-loop modification
Archaeal DusArchaeaVariableStructurally divergent; limited distribution

Mechanistic Insights into NADPH-Dependent Uridine Reduction

DUS enzymes are FMN-dependent oxidoreductases that utilize NADPH as the primary electron donor. The catalytic cycle comprises two half-reactions:

  • Reductive Half-Reaction: NADPH reduces FMN to FMNH⁻, with NADP⁺ dissociation.
  • Oxidative Half-Reaction: FMNH⁻ transfers a hydride ion (H⁻) to the C6 atom of uridine, while a conserved active-site cysteine residue (e.g., Cys117 in S. cerevisiae Dus2) protonates the C5 atom, yielding dihydrouridine [6] [7].

Kinetic studies reveal that in vitro transcribed tRNA is a poor substrate (turnover number <0.01 min⁻¹), whereas mature tRNA isolated from cells accelerates catalysis 600-fold. This underscores the dependence of DUS activity on prior tRNA modifications for optimal folding and recognition [6]. The reaction is reversible, as demonstrated by the oxidation of dihydrouridine in modified E. coli tRNA back to uridine under oxidative conditions [6].

Table 2: Key Catalytic Residues and Steps in Dihydrouridine Synthesis

StepKey Residues/CofactorsFunction
FMN ReductionNADPHElectron transfer to FMN
Uridine Base FlippingPositively charged surfacesPositions target uridine into active site
Hydride TransferFMNH⁻Delivery of H⁻ to C6 of uridine
ProtonationConserved cysteine (e.g., C117)Proton donation to C5 of uridine
Product ReleaseConformational changeEjection of dihydrouridine; tRNA dissociation

Substrate Specificity of Dus Enzymes Across Domains of Life

Substrate recognition by Dus enzymes exhibits both conserved and lineage-specific features. Bacterial Dus enzymes display variable specificity:

  • Thermus thermophilus DusA modifies U20 and U20a within the D-loop.
  • E. coli DusC exclusively targets U16, while DusB modifies U17 [4] [10].
  • Mycoplasma capricolum DusB exhibits trisite specificity (U17, U20, U20a), contrasting with the monospecificity of its E. coli counterpart [8].

Eukaryotic Dus enzymes demonstrate stringent positional specificity shaped by auxiliary domains. Human Dus2 (hDus2) targets U20 via its C-terminal double-stranded RNA-binding domain (dsRBD), which cooperates with the catalytic TIM-barrel domain for tRNA binding [8]. This domain is absent in bacterial orthologs and enables interactions beyond tRNA modification, such as binding the EPRS complex in cancer cells [8] [7]. Fungal Dus enzymes further illustrate this divergence; S. cerevisiae Dus1 modifies U16/U17, while Dus4 acts on U20a/U20b [9].

Structural Characterization of Dus-tRNA Complexes

X-ray crystallography of Dus-tRNA complexes reveals unique modes of substrate recognition:

  • Domain Architecture: All Dus enzymes share a conserved core: an N-terminal TIM-barrel domain (FMN-binding site) and a C-terminal helical domain (tRNA binding). Eukaryotic Dus2 adds a C-terminal dsRBD domain [8] [10].
  • tRNA Orientation: E. coli DusC binds tRNAPhe in a reverse orientation (160° rotation) compared to T. thermophilus DusA. This reorientation aligns distinct tRNA regions (e.g., U16 vs. U20) with the identical catalytic pocket [4] [10].
  • Base Flipping Mechanism: Both DusA and DusC extrude the target uridine from the tRNA helix and stack it against FMN for reduction. Conserved residues (e.g., R109 in DusC) stabilize the flipped conformation via an unidentified adapter molecule [10].
  • Electrostatic Guidance: Positively charged surfaces on the helical domain guide tRNA docking. In hDus2, the dsRBD domain compensates for reduced electropositivity in the helical domain, enabling alternative tRNA recognition strategies [8].

Structural comparisons highlight key differences:

  • Bacterial DusA/DusC utilize rigid body rotations of the helical domain to reposition tRNA.
  • Eukaryotic Dus2 employs modular domains (TIM-barrel + dsRBD) for tRNA grip, with the helical domain playing a diminished role [8].
  • Conserved FMN-binding residues (e.g., G10, T42 in E. coli DusC) maintain catalytic function across subfamilies [10].

Properties

CAS Number

5627-05-4

Product Name

5,6-Dihydrouridine

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione

Molecular Formula

C9H14N2O6

Molecular Weight

246.22 g/mol

InChI

InChI=1S/C9H14N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h4,6-8,12,14-15H,1-3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1

InChI Key

ZPTBLXKRQACLCR-XVFCMESISA-N

SMILES

C1CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

Synonyms

3,4-dihydrouridine
5,6-dihydrouridine

Canonical SMILES

C1CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

Isomeric SMILES

C1CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.